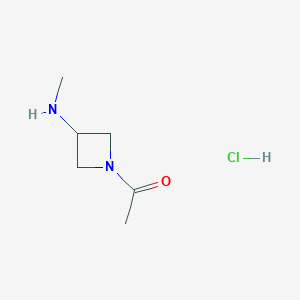
1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride typically involves the reaction of azetidine derivatives with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, where large quantities of the starting materials are reacted in reactors under optimized conditions to maximize yield and purity . The product is then purified using standard techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-(Aminomethyl)azetidin-1-yl)ethan-1-one: Similar in structure but with an aminomethyl group instead of a methylamino group.
1-(3-(Hydroxymethyl)azetidin-1-yl)ethan-1-one: Contains a hydroxymethyl group, offering different reactivity and properties.
Uniqueness: 1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylamino group allows for specific interactions and reactivity that differentiate it from similar compounds .
Properties
CAS No. |
2097968-77-7 |
|---|---|
Molecular Formula |
C6H13ClN2O |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
1-[3-(methylamino)azetidin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-6(4-8)7-2;/h6-7H,3-4H2,1-2H3;1H |
InChI Key |
AFASAJGOYZUGNG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(C1)NC.Cl |
Canonical SMILES |
CC(=O)N1CC(C1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















